molecular formula C18H16N2O4 B2571852 3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide CAS No. 898373-72-3

3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide

Cat. No.: B2571852
CAS No.: 898373-72-3
M. Wt: 324.336
InChI Key: GWHONIOIFVGHFQ-UHFFFAOYSA-N
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Description

3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide is a versatile chemical compound with a benzofuran core structure. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially modifying its pharmacological properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity.

Biological Activity

3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide is a compound belonging to the benzofuran class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran core with an acetamido group and an o-tolyloxy substituent. This unique structure contributes to its interaction with various biological targets, potentially influencing its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzofuran ring allows for:

  • Hydrophobic interactions : These interactions can enhance binding affinity to target proteins.
  • Hydrogen bonding : This may facilitate the stabilization of the compound within active sites of enzymes.
  • Amide linkage formation : This can further modify the compound's reactivity and biological efficacy.

Biological Activities

Research indicates that compounds in the benzofuran class exhibit several pharmacological activities, including:

Case Studies and Research Findings

  • Antitumor Studies : A series of benzofuran derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. Compounds similar to this compound exhibited significant growth inhibition in cancer cell lines, suggesting a potential for further development as anticancer agents .
  • Neuroprotective Effects : In a study evaluating neuroprotective properties, derivatives of benzofuran were found to protect against NMDA-induced excitotoxicity in rat cortical neurons. These findings support the hypothesis that modifications in the benzofuran structure can enhance neuroprotective effects .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

Compound TypeActivity TypeNotable Findings
Benzothiophene DerivativesAnticancerKnown for significant anti-cancer properties.
Indole DerivativesAntiviral/Anti-inflammatoryDiverse activities including anti-inflammatory effects.
Thiazole DerivativesAntimicrobial/AntitumorExhibited a wide range of pharmacological activities .

Properties

IUPAC Name

3-[[2-(2-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-6-2-4-8-13(11)23-10-15(21)20-16-12-7-3-5-9-14(12)24-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHONIOIFVGHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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